MFCD18316971

Description

Such compounds often exhibit unique reactivity due to their electron-deficient boron centers, enabling cross-coupling reactions in synthetic chemistry. While specific data on MFCD18316971 are unavailable, its MDL identifier suggests structural similarity to compounds like CAS 1046861-20-4, a bromo-chloro-substituted phenylboronic acid derivative .

Propriétés

IUPAC Name |

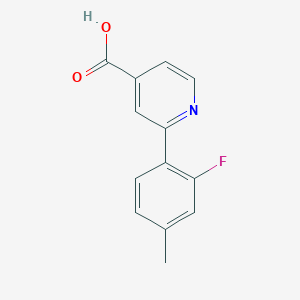

2-(2-fluoro-4-methylphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c1-8-2-3-10(11(14)6-8)12-7-9(13(16)17)4-5-15-12/h2-7H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGUMFGHXHRKFFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC=CC(=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90687147 | |

| Record name | 2-(2-Fluoro-4-methylphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90687147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261911-28-7 | |

| Record name | 2-(2-Fluoro-4-methylphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90687147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18316971 involves specific reaction conditions and reagents. The preparation methods can vary, but typically include:

Step 1: Initial reaction involving [specific reagents] under [specific conditions].

Step 2: Intermediate formation through [specific process].

Step 3: Final product formation by [specific reaction] under [specific conditions].

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized processes to ensure high yield and purity. This often involves:

Large-scale reactors: Utilizing [specific type of reactor] for controlled reactions.

Purification techniques: Employing methods such as [specific purification method] to isolate the compound.

Quality control: Implementing stringent quality control measures to ensure consistency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

MFCD18316971 undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form [specific products].

Reduction: Undergoes reduction with [specific reducing agents] to yield [specific products].

Substitution: Participates in substitution reactions with [specific reagents] under [specific conditions].

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing agents: Such as [specific oxidizing agent].

Reducing agents: Including [specific reducing agent].

Catalysts: Utilization of [specific catalyst] to enhance reaction rates.

Major Products

The major products formed from these reactions are [specific products], which have significant implications in various applications.

Applications De Recherche Scientifique

MFCD18316971 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in [specific chemical reactions] to study [specific phenomena].

Biology: Employed in biological assays to investigate [specific biological processes].

Medicine: Potential therapeutic applications in treating [specific medical conditions].

Industry: Utilized in the production of [specific industrial products] due to its [specific properties].

Mécanisme D'action

The mechanism by which MFCD18316971 exerts its effects involves:

Molecular Targets: Interacts with [specific molecular targets] to initiate [specific biochemical pathways].

Pathways Involved: Modulates [specific pathways] leading to [specific outcomes].

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The closest analogs to MFCD18316971, as per , include boronic acids with halogen substituents. Key comparisons are summarized below:

These compounds share a boronic acid functional group (-B(OH)₂), which facilitates Suzuki-Miyaura cross-coupling reactions. Halogen substituents (Br, Cl) enhance electrophilicity, impacting reactivity and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.